molecular formula C10H13N3O2S B14696360 Ethyl [(2-aminophenyl)carbamothioyl]carbamate CAS No. 27079-30-7

Ethyl [(2-aminophenyl)carbamothioyl]carbamate

Cat. No.: B14696360
CAS No.: 27079-30-7
M. Wt: 239.30 g/mol
InChI Key: FVRNGJJMYZAOAZ-UHFFFAOYSA-N
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Description

Ethyl [(2-aminophenyl)carbamothioyl]carbamate is an organic compound with a complex structure that includes both carbamate and thiourea functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(2-aminophenyl)carbamothioyl]carbamate typically involves the reaction of ethyl carbamate with 2-aminophenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process can be summarized as follows:

    Reactants: Ethyl carbamate and 2-aminophenyl isothiocyanate.

    Catalyst: A suitable catalyst such as a metal complex or an organic base.

    Solvent: Common solvents include ethanol or methanol.

    Temperature: The reaction is typically conducted at elevated temperatures (around 60-80°C).

    Time: The reaction time can vary but usually ranges from several hours to overnight.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(2-aminophenyl)carbamothioyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate or thiourea groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Ethyl [(2-aminophenyl)carbamothioyl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl [(2-aminophenyl)carbamothioyl]carbamate exerts its effects involves interactions with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Ethyl [(2-aminophenyl)carbamothioyl]carbamate can be compared with other similar compounds, such as:

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl [(2-aminophenyl)carbamoyl]carbamate: Lacks the thiourea group, which may result in different chemical and biological properties.

    Ethyl [(2-aminophenyl)carbamothioyl]thiourea: Contains an additional thiourea group, potentially altering its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

ethyl N-[(2-aminophenyl)carbamothioyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S/c1-2-15-10(14)13-9(16)12-8-6-4-3-5-7(8)11/h3-6H,2,11H2,1H3,(H2,12,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRNGJJMYZAOAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=S)NC1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90549817
Record name Ethyl [(2-aminophenyl)carbamothioyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90549817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27079-30-7
Record name Ethyl [(2-aminophenyl)carbamothioyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90549817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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